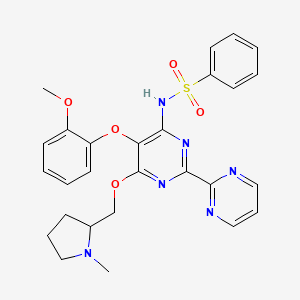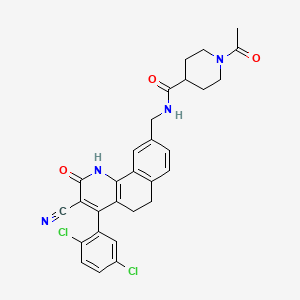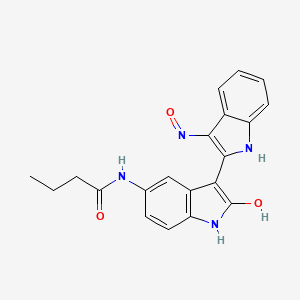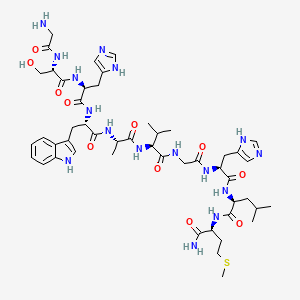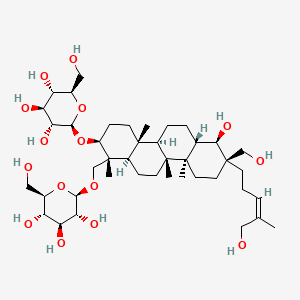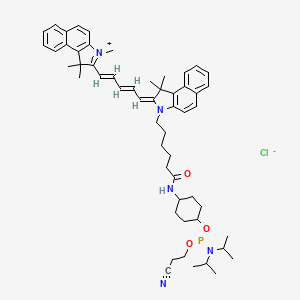
Cy5.5 Phosphoramidite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cy5.5 Phosphoramidite is a fluorophore belonging to the cyanine dye family. It is widely used in molecular biology and biochemistry for labeling oligonucleotides. This compound emits fluorescence in the far-red range of the spectrum, making it particularly useful for applications requiring multiplexing and minimal background interference .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cy5.5 Phosphoramidite involves the preparation of cyanine dyes followed by the attachment of a phosphoramidite group. The general synthetic route includes:
Preparation of Cyanine Dye: The cyanine dye is synthesized by condensing indole derivatives with reactive intermediates such as aldehydes or ketones.
Attachment of Phosphoramidite Group: The cyanine dye is then reacted with a phosphoramidite reagent, typically involving a protective group such as monomethoxytrityl (MMT) to ensure stability during the synthesis.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated DNA synthesizers are often used to incorporate the dye into oligonucleotides, ensuring high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Cy5.5 Phosphoramidite primarily undergoes substitution reactions during its incorporation into oligonucleotides. The phosphoramidite group reacts with the hydroxyl group of the oligonucleotide, forming a stable phosphite triester linkage .
Common Reagents and Conditions
Reagents: Common reagents include phosphoramidite reagents, protective groups like MMT, and coupling agents such as tetrazole.
Conditions: Reactions are typically carried out under anhydrous conditions to prevent hydrolysis.
Major Products
The major product of these reactions is the Cy5.5-labeled oligonucleotide, which can be used for various applications in molecular biology and biochemistry .
Applications De Recherche Scientifique
Cy5.5 Phosphoramidite has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of labeled oligonucleotides for studying nucleic acid interactions.
Mécanisme D'action
The mechanism of action of Cy5.5 Phosphoramidite involves its ability to emit fluorescence upon excitation. The cyanine dye absorbs light at a specific wavelength and emits light at a longer wavelength, which can be detected and quantified. This property is exploited in various fluorescence-based assays and imaging techniques .
Comparaison Avec Des Composés Similaires
Cy5.5 Phosphoramidite is part of the cyanine dye family, which includes other compounds such as:
Cyanine 3 Phosphoramidite: Emits fluorescence in the green range and is used for applications requiring shorter wavelengths.
Cyanine 5 Phosphoramidite: Emits fluorescence in the red range and is similar to Cy5.5 but with slightly different spectral properties.
Cyanine 7 Phosphoramidite: Emits fluorescence in the near-infrared range and is used for deep tissue imaging.
This compound is unique due to its emission in the far-red range, making it suitable for applications requiring minimal background interference and high sensitivity .
Propriétés
Formule moléculaire |
C55H71ClN5O3P |
|---|---|
Poids moléculaire |
916.6 g/mol |
Nom IUPAC |
N-[4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxycyclohexyl]-6-[(2E)-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]hexanamide;chloride |
InChI |
InChI=1S/C55H70N5O3P.ClH/c1-39(2)60(40(3)4)64(62-38-20-36-56)63-44-32-30-43(31-33-44)57-51(61)27-14-11-19-37-59-48-35-29-42-22-16-18-24-46(42)53(48)55(7,8)50(59)26-13-10-12-25-49-54(5,6)52-45-23-17-15-21-41(45)28-34-47(52)58(49)9;/h10,12-13,15-18,21-26,28-29,34-35,39-40,43-44H,11,14,19-20,27,30-33,37-38H2,1-9H3;1H |
Clé InChI |
GECQYBXOGKSPTM-UHFFFAOYSA-N |
SMILES isomérique |
CC(C)N(C(C)C)P(OCCC#N)OC1CCC(CC1)NC(=O)CCCCCN\2C3=C(C4=CC=CC=C4C=C3)C(/C2=C\C=C\C=C\C5=[N+](C6=C(C5(C)C)C7=CC=CC=C7C=C6)C)(C)C.[Cl-] |
SMILES canonique |
CC(C)N(C(C)C)P(OCCC#N)OC1CCC(CC1)NC(=O)CCCCCN2C3=C(C4=CC=CC=C4C=C3)C(C2=CC=CC=CC5=[N+](C6=C(C5(C)C)C7=CC=CC=C7C=C6)C)(C)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


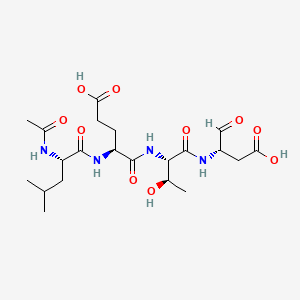
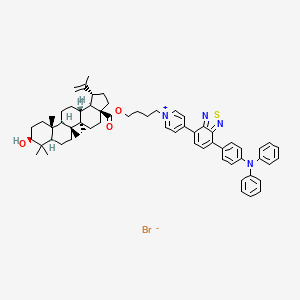
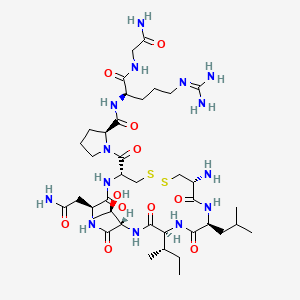
![[6-Chloro-7-methoxy-2-methyl-3-[4-[4-(trifluoromethoxy)phenyl]phenyl]quinolin-4-yl]oxymethyl ethyl carbonate](/img/structure/B12384438.png)
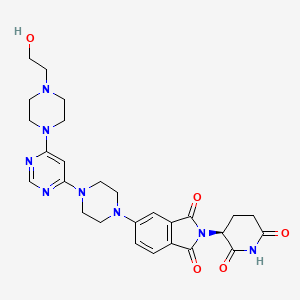
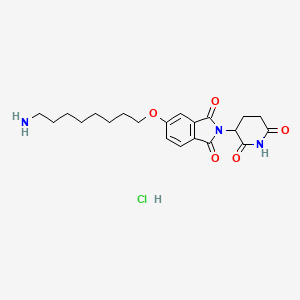
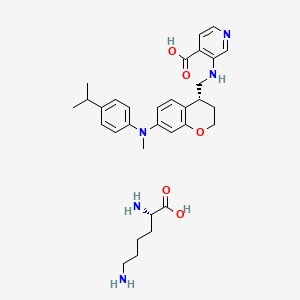
![(Z)-9-[3-[(2Z,5Z)-undeca-2,5-dienyl]oxiran-2-yl]non-7-enoic acid](/img/structure/B12384457.png)
![1-[(2R)-2-[[2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]amino]-2-boronoethyl]triazole-4-carboxylic acid](/img/structure/B12384461.png)
